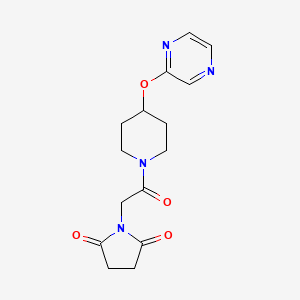

1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mécanisme D'action

Target of Action

The primary targets of the compound “1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione” are currently unknown. The compound is a derivative of piperidine , a six-membered heterocycle that is widely used in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting that this compound may have a broad range of potential targets.

Mode of Action

It is known that piperidine derivatives can interact with various biological targets in different ways, leading to a variety of physiological effects .

Pharmacokinetics

For instance, the compound has a molar volume of 269.2±3.0 cm³ , a polar surface area of 83 Ų , and a logP of -0.70 , which may influence its absorption and distribution in the body. Its water solubility at 25°C is estimated to be 888.5 mg/L , which could affect its bioavailability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine-2,5-dione Core: This can be achieved by reacting maleic anhydride with an appropriate amine under controlled conditions to form the pyrrolidine-2,5-dione ring.

Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrrolidine-2,5-dione intermediate.

Attachment of the Pyrazin-2-yloxy Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyrazine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Medicinal Chemistry

- Drug Development : The compound is being explored for its potential as a pharmacophore in designing new drugs. Its ability to interact with various biological targets makes it a suitable candidate for addressing diseases such as cancer and infectious diseases .

- Mechanism of Action Studies : Research indicates that the compound can modulate the activity of specific enzymes involved in disease pathways. The interactions facilitated by its pyrazine and piperidine rings allow for hydrogen bonding, hydrophobic interactions, and π-π stacking with proteins, influencing their function .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various strains of bacteria. This suggests potential applications in developing new antimicrobial agents .

Biological Studies

- Enzyme Interaction Studies : The compound can be utilized to investigate the mechanisms of action of various enzymes and receptors. Understanding these interactions can lead to insights into disease mechanisms and therapeutic strategies .

- Antiviral Research : Given the structural similarities to other antiviral compounds, there is potential for this compound to be effective against viral pathogens. Similar compounds have shown efficacy against viruses such as HIV and influenza .

Case Study 1: Antimicrobial Properties

A study focused on the antimicrobial activity of pyrazine derivatives revealed that compounds similar to 1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione demonstrated significant effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance activity against specific strains .

Case Study 2: Antiviral Activity

Another investigation into the antiviral properties of pyrazine-containing compounds highlighted their ability to inhibit viral replication in vitro. The findings suggested that the presence of the pyrazine ring is crucial for binding to viral proteins, thus inhibiting their function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine-2,5-dione Derivatives: These compounds share the pyrrolidine-2,5-dione core and may have similar biological activities.

Piperidine Derivatives: Compounds with a piperidine ring, which are widely used in medicinal chemistry.

Pyrazine Derivatives: These compounds contain the pyrazine moiety and are known for their diverse biological activities.

Uniqueness

1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is unique due to the combination of its structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .

Activité Biologique

1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine core structure with a pyrazin-2-yloxy substituent on a piperidine ring. The molecular formula is C18H20N4O3, with a molecular weight of approximately 340.4 g/mol. Its structure can be represented as follows:

The precise biological targets of this compound are not fully elucidated. However, it is known that derivatives of piperidine can interact with various biological systems, potentially influencing multiple pathways:

Potential Mechanisms Include:

- Inhibition of specific enzymes involved in steroidogenesis.

- Modulation of neurotransmitter receptors.

- Antimicrobial and anticancer activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluated various pyrrolidine derivatives for their inhibitory effects on human placental aromatase and other steroidogenic enzymes. Notably, certain derivatives showed IC50 values comparable to established inhibitors like Aminoglutethimide, demonstrating their potential as lead compounds in cancer therapy .

| Compound | Target Enzyme | IC50 (µM) | Comparison |

|---|---|---|---|

| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase | 23.8 ± 4.6 | Similar to Aminoglutethimide (20.0 ± 2.6) |

| 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | P450(17) alpha | 18.5 ± 1.9 | Comparable to Ketoconazole (12.1 ± 2.9) |

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that derivatives containing the pyrazin moiety may exhibit enhanced activity against various bacterial strains, although specific data on this compound's efficacy is limited.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrolidine derivatives:

- Biological Evaluation : A study synthesized and evaluated multiple pyrrolidine-based compounds against human placental aromatase and reported promising inhibition rates .

- Mechanistic Insights : Research has suggested that the introduction of the pyrazin group enhances the interaction with target enzymes, potentially increasing the selectivity and potency of these compounds .

- Pharmacokinetics : Although detailed pharmacokinetic profiles for this specific compound are not extensively documented, related compounds have shown favorable absorption and distribution characteristics in preliminary studies.

Propriétés

IUPAC Name |

1-[2-oxo-2-(4-pyrazin-2-yloxypiperidin-1-yl)ethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c20-13-1-2-14(21)19(13)10-15(22)18-7-3-11(4-8-18)23-12-9-16-5-6-17-12/h5-6,9,11H,1-4,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCJMZDXBJQMAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.